molecular formula C16H14ClNO3 B5222906 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

Cat. No.: B5222906
M. Wt: 303.74 g/mol
InChI Key: QEVZJOOFVAMXKO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is a chemical compound with the molecular

Future Directions

While specific future directions for “N-(4-chlorobenzoyl)phenylalanine” are not provided in the search results, research into phenylalanine and its derivatives continues to be an active area of study. For instance, phenylalanine hydroxylase deficiency, an inborn error of metabolism resulting in elevated phenylalanine levels in blood, is a current area of research .

Mechanism of Action

Target of Action

It’s known that phenylalanine derivatives can interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of N-(4-chlorobenzoyl)phenylalanine is currently unknown. Phenylalanine derivatives are known to play a role in the synthesis of neurotransmitters norepinephrine and dopamine . The introduction of the 4-chlorobenzoyl group could potentially alter these interactions, but further studies are required to confirm this.

Biochemical Pathways

N-(4-chlorobenzoyl)phenylalanine, as a derivative of phenylalanine, may be involved in the phenylalanine metabolic pathways. Phenylalanine is a precursor for the formation of proteins and numerous aromatic primary and secondary metabolites . .

Result of Action

As a derivative of phenylalanine, it might influence the synthesis of neurotransmitters and other phenylalanine-derived metabolites . .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVZJOOFVAMXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385075
Record name 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59490-33-4
Record name 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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